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2,4-Difluoro-5-methylbenzotrifluoride
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Overview
Description
2,4-Difluoro-5-methylbenzotrifluoride is a fluorinated organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzotrifluoride core. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-methylbenzotrifluoride typically involves the fluorination of a suitable precursor. One common method is the selective fluorination of 2,4-dichloro-5-methylbenzotrifluoride using a fluorinating agent such as potassium fluoride (KF) under controlled conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-methylbenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
2,4-Difluoro-5-methylbenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-methylbenzotrifluoride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The compound can modulate the activity of these targets by forming strong hydrogen bonds and van der Waals interactions, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-2-methylbenzotrifluoride: Similar structure but with different fluorine atom positions.
2,6-Difluoro-3-methylbenzotrifluoride: Another isomer with fluorine atoms at different positions.
2-Chloro-3-methylbenzotrifluoride: Contains a chlorine atom instead of fluorine.
Uniqueness
2,4-Difluoro-5-methylbenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 4 positions enhances its reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Biological Activity
2,4-Difluoro-5-methylbenzotrifluoride (DFMBT) is a fluorinated organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol. Its unique structure, characterized by the presence of fluorine atoms and a methyl group, imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
DFMBT exhibits distinct chemical properties due to its fluorinated structure. The fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound is known to undergo various chemical reactions, including:
- Substitution Reactions : The fluorine atoms can be substituted with other functional groups.
- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes.
- Reduction Reactions : DFMBT can undergo reduction to form different derivatives.
The biological activity of DFMBT is primarily attributed to its interaction with specific molecular targets. The compound's lipophilicity allows it to penetrate cellular membranes and interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these targets through strong hydrogen bonds and van der Waals interactions, leading to significant changes in their function.
Anticancer Activity
Research has indicated that DFMBT and its derivatives exhibit potent anticancer properties. A study focused on the design and synthesis of compounds similar to DFMBT demonstrated significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) activity, which is crucial for tumor growth and metastasis. Compounds derived from DFMBT showed low-nanomolar inhibition against human umbilical vein endothelial cell (HUVEC) proliferation, indicating potential for therapeutic applications in cancer treatment .
Antimicrobial Properties
DFMBT has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Antitumor Efficacy : In preclinical models, DFMBT derivatives were tested against established human lung carcinoma xenografts in athymic mice. Significant antitumor efficacy was observed, confirming the potential of DFMBT as an effective anticancer agent .
- Fluorinated Analog Development : A series of studies explored the synthesis of fluorinated analogs based on DFMBT for studying enzyme interactions and metabolic pathways. These analogs were designed to improve metabolic stability and bioavailability, showcasing the versatility of DFMBT in drug development.
Research Findings Summary Table
Properties
Molecular Formula |
C8H5F5 |
---|---|
Molecular Weight |
196.12 g/mol |
IUPAC Name |
1,5-difluoro-2-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |
InChI Key |
UHFVAMZHMATYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(F)(F)F |
Origin of Product |
United States |
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